molecular formula C10H12O3 B12394021 Ethyl 4-methoxybenzoate-d3

Ethyl 4-methoxybenzoate-d3

Katalognummer: B12394021
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: FHUODBDRWMIBQP-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-methoxybenzoate-d3 is a deuterium-labeled compound, which means that three hydrogen atoms in the molecule are replaced with deuterium atoms. This compound is a derivative of ethyl 4-methoxybenzoate, where the deuterium atoms are incorporated to study various pharmacokinetic and metabolic profiles. The molecular formula of this compound is C10H9D3O3, and it has a molecular weight of 183.22 g/mol .

Vorbereitungsmethoden

Ethyl 4-methoxybenzoate-d3 can be synthesized through the esterification of deuterated anisic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

[ \text{C}_8\text{H}_7\text{D}_3\text{O}_3 + \text{C}_2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}_9\text{D}_3\text{O}_3 + \text{H}_2\text{O} ]

In industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency .

Analyse Chemischer Reaktionen

Ethyl 4-methoxybenzoate-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methoxybenzoic acid-d3 using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 4-methoxybenzyl alcohol-d3 using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives. For example, reacting with hydrobromic acid can replace the methoxy group with a bromine atom.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methoxybenzoate-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Wirkmechanismus

The mechanism of action of ethyl 4-methoxybenzoate-d3 primarily involves its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track the compound and its metabolites using mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of drugs and other compounds .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-methoxybenzoate-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Ethyl 4-methoxybenzoate: The non-deuterated version of the compound, used in similar applications but lacks the distinct mass difference provided by deuterium.

    Methyl 4-methoxybenzoate: A methyl ester derivative, used in various chemical syntheses and as a flavoring agent.

    4-Methoxybenzoic acid: The carboxylic acid derivative, used in the synthesis of esters and other organic compounds.

The deuterium labeling in this compound provides enhanced stability and distinct analytical advantages, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C10H12O3

Molekulargewicht

183.22 g/mol

IUPAC-Name

ethyl 4-(trideuteriomethoxy)benzoate

InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i2D3

InChI-Schlüssel

FHUODBDRWMIBQP-BMSJAHLVSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)OCC

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.